molecular formula C11H20BrNO2 B12282275 tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

Cat. No.: B12282275
M. Wt: 278.19 g/mol
InChI Key: SFKIJLRMCFYHSN-NSHDSACASA-N
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Description

tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-methylpyrrolidine using bromine or a brominating agent under controlled conditions. The resultant bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent.

    Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

Major Products:

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Oxidation products vary depending on the specific conditions and reagents used.

    Reduction: The primary product is the methyl derivative of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of bromomethyl and tert-butyl groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique reactivity allows for the efficient synthesis of target molecules.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • tert-Butyl (2S)-2-(chloromethyl)-2-methyl-pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-(iodomethyl)-2-methyl-pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-(hydroxymethyl)-2-methyl-pyrrolidine-1-carboxylate

Comparison:

  • Reactivity: The bromomethyl derivative is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl derivatives due to the leaving group ability of bromine.
  • Stability: The tert-butyl ester group provides similar steric hindrance in all compounds, contributing to their stability.
  • Applications: While all these compounds can be used in organic synthesis, the bromomethyl derivative is often preferred for its balanced reactivity and stability.

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1

InChI Key

SFKIJLRMCFYHSN-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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